molecular formula C22H19Br2NO6 B11084311 ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate

ethyl (2-bromo-4-{(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate

Cat. No.: B11084311
M. Wt: 553.2 g/mol
InChI Key: SCWUXFNXCPFLAY-MFOYZWKCSA-N
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Description

ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes bromine, methoxy, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Oxazole Formation: Cyclization reactions to form the oxazole ring.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: Employed in the preparation of complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: A simpler compound with similar bromine and ester groups.

    METHYL 2-(4-BROMOPHENYL)ACETATE: Similar structure but with a methyl ester group instead of an ethyl ester.

    ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE: Contains additional bromine atoms, making it more reactive in certain conditions.

Uniqueness

ETHYL 2-(2-BROMO-4-{[2-(4-BROMO-3-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the oxazole ring and methoxy group further distinguishes it from simpler analogs.

Properties

Molecular Formula

C22H19Br2NO6

Molecular Weight

553.2 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-[(Z)-[2-(4-bromo-3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C22H19Br2NO6/c1-4-29-19(26)11-30-20-16(24)8-13(10-18(20)28-3)9-17-22(27)31-21(25-17)14-5-6-15(23)12(2)7-14/h5-10H,4,11H2,1-3H3/b17-9-

InChI Key

SCWUXFNXCPFLAY-MFOYZWKCSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Br)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Br)C)OC

Origin of Product

United States

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